molecular formula C7H3FN2O B11806207 5-Fluoro-2-formylisonicotinonitrile

5-Fluoro-2-formylisonicotinonitrile

Cat. No.: B11806207
M. Wt: 150.11 g/mol
InChI Key: WONITSSOQAWICW-UHFFFAOYSA-N
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Description

5-Fluoro-2-formylisonicotinonitrile is a fluorinated pyridine derivative with the molecular formula C7H3FN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-formylisonicotinonitrile typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-formylisonicotinonitrile with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar fluorination reactions with optimized conditions for higher yields and purity. Continuous-flow reactors may be employed to enhance reaction efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-formylisonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: 5-Fluoro-2-carboxyisonicotinonitrile.

    Reduction: 5-Fluoro-2-formylisonicotinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-formylisonicotinonitrile is unique due to its combination of a fluorine atom, formyl group, and nitrile group on a pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications .

Properties

Molecular Formula

C7H3FN2O

Molecular Weight

150.11 g/mol

IUPAC Name

5-fluoro-2-formylpyridine-4-carbonitrile

InChI

InChI=1S/C7H3FN2O/c8-7-3-10-6(4-11)1-5(7)2-9/h1,3-4H

InChI Key

WONITSSOQAWICW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1C#N)F)C=O

Origin of Product

United States

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